molecular formula C21H16N4O3S2 B2667751 N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-65-1

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2667751
CAS No.: 1207061-65-1
M. Wt: 436.5
InChI Key: LNFYIBXMHKAGGH-CMDGGOBGSA-N
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Description

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a unique structure combining furan, thiazole, and cinnamamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(9-8-14-5-2-1-3-6-14)24-20-22-15(12-29-20)11-19(27)25-21-23-16(13-30-21)17-7-4-10-28-17/h1-10,12-13H,11H2,(H,22,24,26)(H,23,25,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYIBXMHKAGGH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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